1,3-Benzothiazol-6-amine dihydrochloride
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Overview
Description
1,3-Benzothiazol-6-amine dihydrochloride is a chemical compound with the molecular formula C7H6N2S.2HCl. It is a derivative of benzothiazole, an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
1,3-Benzothiazol-6-amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzothiazol-6-amine dihydrochloride include other benzothiazole derivatives such as 2-aminobenzothiazole and 6-methylbenzothiazole .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1,3-benzothiazol-6-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHALQFTFXVVCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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